molecular formula C22H19N3O3S B11216447 (2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11216447
M. Wt: 405.5 g/mol
InChI Key: ZIUOXELHZQWUSI-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction with a thiazole derivative.

    Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an appropriate amine or imine precursor.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using a methoxy donor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiazole moieties.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: Substitution reactions can take place at various positions on the chromene or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be explored for its potential in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Chromene derivatives are known for their antimicrobial properties, and this compound may be studied for similar applications.

    Anticancer Activity: The compound may be investigated for its potential anticancer effects.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new therapeutic agents.

Industry

    Dye and Pigment Production: Chromene derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(4-ethylphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-3-14-7-9-16(10-8-14)24-21-17(20(26)25-22-23-11-12-29-22)13-15-5-4-6-18(27-2)19(15)28-21/h4-13H,3H2,1-2H3,(H,23,25,26)

InChI Key

ZIUOXELHZQWUSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4

Origin of Product

United States

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